molecular formula C20H11F2NO3 B11489603 6-Fluoro-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid

6-Fluoro-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid

Cat. No.: B11489603
M. Wt: 351.3 g/mol
InChI Key: VMSRDCOSCFKKHM-UHFFFAOYSA-N
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Description

6-Fluoro-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid (CAS: 924827-59-8) is a synthetic quinoline derivative with the molecular formula C₂₁H₁₃F₂NO₃ and a molecular weight of 365.33 g/mol . Its structure features:

  • A 6-fluoro substituent on the quinoline ring.
  • A 2-(5-(2-fluorophenyl)furan-2-yl) group at position 2 of the quinoline core.
  • A carboxylic acid moiety at position 2.

Its synthesis involves multi-step reactions, including condensation and cyclization steps, to incorporate the fluorophenyl-furan hybrid substituent .

Properties

Molecular Formula

C20H11F2NO3

Molecular Weight

351.3 g/mol

IUPAC Name

6-fluoro-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid

InChI

InChI=1S/C20H11F2NO3/c21-11-5-6-16-13(9-11)14(20(24)25)10-17(23-16)19-8-7-18(26-19)12-3-1-2-4-15(12)22/h1-10H,(H,24,25)

InChI Key

VMSRDCOSCFKKHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)F)C(=C3)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid typically involves multiple steps, including the formation of the quinoline core, the introduction of the furan ring, and the incorporation of fluorine atoms. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Furan Ring: The furan ring can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the furan ring is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Incorporation of Fluorine Atoms: The fluorine atoms can be introduced through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Industrial Production Methods

Industrial production of 6-Fluoro-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Quinoline-4-carboxylic acid derivatives

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives with various functional groups

Scientific Research Applications

6-Fluoro-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Quinoline-4-Carboxylic Acid Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (CAS 924827-59-8) 6-F, 2-[5-(2-FC₆H₄)-furan] C₂₁H₁₃F₂NO₃ 365.33 Dual fluorine atoms; fluorophenyl-furan hybrid enhances π-π interactions
6-Fluoro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (28) 6-F, 2-(5-methylfuran) C₁₅H₁₀FNO₃ 283.25 Methylfuran group improves lipophilicity; lacks aromatic fluorophenyl moiety
2-(2-Fluorophenyl)quinoline-4-carboxylic acid (B10) 2-(2-FC₆H₄) C₁₆H₁₀FNO₂ 268.07 Simpler structure; absence of furan ring reduces steric bulk
NSC 368390 (DuP-785) 6-F, 2-(2'-F-biphenyl-4-yl), 3-CH₃ C₂₂H₁₄F₂NNaO₂ 393.34 (sodium salt) Biphenyl group enhances water solubility; sodium salt formulation
6-Chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid 6-Cl, 2-(5-methylfuran) C₁₅H₁₀ClNO₃ 287.70 Chlorine increases electron-withdrawing effects; higher lipophilicity than fluoro analogs

Physicochemical Properties

Table 2: Solubility and Stability

Compound Solubility Characteristics Stability Insights
Target Compound Likely low water solubility due to aromatic groups Fluorine atoms enhance metabolic stability
NSC 368390 (sodium salt) High water solubility (suitable for parenteral use) Sodium salt prevents aggregation in vivo
6-Methoxy-2-arylquinoline-4-carboxylic acid (4b) Improved solubility via methoxy group Methoxy may reduce membrane permeability

Biological Activity

6-Fluoro-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, characterized by its unique structure that combines a quinoline core with furan and fluorophenyl moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of 6-Fluoro-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid can be represented as follows:

PropertyValue
Molecular FormulaC22H16F2N2O3
Molecular Weight384.37 g/mol
IUPAC Name6-Fluoro-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid
Melting PointNot available

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of quinoline compounds, including this specific acid, show promising results against a range of pathogens, including bacteria and fungi.
  • Anticancer Properties : The compound's structure allows it to interact with cellular targets involved in cancer progression. It has been tested against several cancer cell lines, demonstrating cytotoxic effects.
  • Mechanism of Action : The biological activity is believed to stem from its ability to interfere with DNA replication and repair mechanisms in cancer cells, as well as its potential to inhibit specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study on related quinoline compounds revealed that modifications at the 4-carboxylic acid position significantly enhance antibacterial activity. The synthesized derivatives were tested against various bacterial strains, showing minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL.

Anticancer Studies

In vitro studies have demonstrated that 6-Fluoro-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid exhibits cytotoxicity against multiple cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)15.0

These findings indicate that the compound could serve as a lead for developing new anticancer therapies.

Case Studies

In a recent study focusing on the anticancer effects of quinoline derivatives, it was observed that the introduction of electron-withdrawing groups like fluorine significantly increased cytotoxicity. The study utilized flow cytometry to analyze apoptosis induction in treated cells, revealing that compounds similar to 6-Fluoro-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid effectively triggered apoptotic pathways.

The proposed mechanism for the biological activity of this compound includes:

  • DNA Intercalation : The planar structure of the quinoline facilitates intercalation between DNA bases, disrupting replication.
  • Enzyme Inhibition : The compound may inhibit topoisomerases or kinases involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.

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